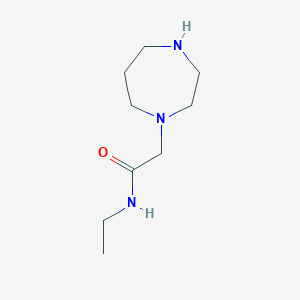

2-(1,4-Diazepan-1-YL)-N-ethylacetamide

Description

Contextualization within Heterocyclic Chemistry: The Diazepane and Acetamide (B32628) Scaffolds

The chemical architecture of 2-(1,4-Diazepan-1-YL)-N-ethylacetamide is distinguished by the fusion of a seven-membered diazepane ring with an N-ethylacetamide side chain. Both of these components are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.netresearchgate.net

The diazepine (B8756704) ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone in the design of biologically active compounds. researchgate.net Its unique geometry allows it to fit snugly into the binding sites of various proteins, providing a stable foundation for the addition of functional groups that can selectively interact with specific amino acid residues. nih.gov This versatility has led to the incorporation of the diazepane scaffold into a wide array of therapeutic agents, including anticonvulsants, anxiolytrics, and sedatives. nih.gov Furthermore, diazepine-based compounds have been investigated as enzyme inhibitors and G protein-coupled receptor (GPCR) ligands. nih.gov

Similarly, the acetamide moiety is a prevalent feature in numerous clinically prescribed drugs and serves as a valuable functional group in drug design. nih.gov The amide bond within the acetamide group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. mdpi.com Acetamide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.gov

Below is a table summarizing the key characteristics of these two core scaffolds.

| Scaffold | Key Features | Examples of Biological Activities |

| Diazepane | Seven-membered heterocyclic ring with two nitrogen atoms; considered a "privileged structure". nih.govresearchgate.net | Anxiolytic, anticonvulsant, sedative, enzyme inhibition, GPCR ligand binding. nih.govnih.gov |

| Acetamide | Contains a carboxamide group; capable of hydrogen bonding. mdpi.com | Anti-inflammatory, antioxidant, anticancer, analgesic. nih.govarchivepp.com |

Significance as a Research Reagent and Chemical Probe

While dedicated studies on this compound as a standalone chemical probe are not extensively documented in publicly available literature, its significance as a research reagent is underscored by its role as a key intermediate in the synthesis of more complex and biologically active molecules. The unique combination of the diazepane and acetamide moieties provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

Researchers have utilized the core structure of 2-(1,4-Diazepan-1-yl)-N-acetamide to generate libraries of derivatives for screening against various biological targets. This approach allows for the systematic investigation of how different substituents on the diazepane ring and the acetamide nitrogen affect the compound's potency and selectivity. The inherent "drug-like" properties of the parent scaffold make it an attractive starting point for the development of novel therapeutic candidates.

Overview of Preclinical Investigation Landscape for Related Structures

The preclinical investigation landscape for structures closely related to this compound provides valuable insights into the potential therapeutic applications of this chemical class. Two notable areas of research have emerged: the development of falcipain-2 inhibitors for the treatment of malaria and the synthesis of novel inotropic agents.

Falcipain-2 Inhibitors:

A study focused on the design and synthesis of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of inhibitors for falcipain-2, a cysteine protease essential for the survival of the malaria parasite Plasmodium falciparum. The researchers used a ligand-based drug design approach, starting with the 2-(1,4-Diazepan-1-yl)-N-phenylacetamide core. Their findings indicated that several derivatives exhibited significant inhibitory activity against recombinant falcipain-2.

The table below summarizes the structure-activity relationship findings from this study.

| Compound ID | Substitution on Benzoyl Group | % Inhibition of Falcipain-2 at 10 µM |

| 5b | 4-Chloro | >60% |

| 5g | 3,4-Dichloro | 72% |

| 5h | 2,4-Dichloro | >60% |

| 5j | 4-Nitro | >60% |

| 5k | 3-Nitro | >60% |

These results highlight the potential of the 2-(1,4-diazepan-1-yl)-N-acetamide scaffold as a template for the development of novel antimalarial agents. frontiersin.org

Inotropic Agents:

In another line of research, a series of N-(4,5-dihydro-1-methyl- nih.govnih.govtandfonline.comtriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- nih.govtandfonline.comdiazepan-1-yl)acetamides were synthesized and evaluated for their positive inotropic activity. These compounds were designed to potentially act as cardiotonic agents. The study revealed that several of these derivatives exhibited favorable activity in isolated rabbit heart preparations, with one compound, in particular, showing a more potent effect than the standard drug, milrinone. nih.gov

The following table presents key data from this investigation.

| Compound ID | Substitution on Benzyl Group | Increase in Stroke Volume (%) at 3 x 10⁻⁵ M |

| 6m | 4-Methylbenzyl | 8.38 ± 0.16 |

| Milrinone (Standard) | - | 2.45 ± 0.06 |

This research demonstrates the utility of the 2-(1,4-diazepan-1-yl)-acetamide core in the development of compounds with cardiovascular effects. nih.gov

Rationale for In-depth Academic Examination of the Compound

The promising preclinical findings for derivatives of this compound provide a strong rationale for a more in-depth academic examination of the parent compound and its analogs. The inherent "privileged" nature of its constituent diazepane and acetamide scaffolds, combined with the demonstrated biological activity of its derivatives, suggests that this chemical entity holds significant potential for further exploration in chemical biology and drug discovery.

A thorough investigation of the fundamental properties of this compound, including its conformational analysis, physicochemical characteristics, and binding promiscuity, could provide a valuable foundation for the rational design of more potent and selective chemical probes and therapeutic leads. Furthermore, exploring a wider range of substitutions on the core scaffold could lead to the discovery of novel compounds with diverse biological activities, potentially addressing unmet needs in areas such as infectious diseases and cardiovascular medicine. The existing research on related structures serves as a compelling starting point for a more focused and comprehensive academic pursuit of the full potential of this intriguing molecule.

Structure

3D Structure

Properties

CAS No. |

87055-38-7 |

|---|---|

Molecular Formula |

C9H19N3O |

Molecular Weight |

185.27 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-ethylacetamide |

InChI |

InChI=1S/C9H19N3O/c1-2-11-9(13)8-12-6-3-4-10-5-7-12/h10H,2-8H2,1H3,(H,11,13) |

InChI Key |

DAGWFEQLRDKANN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CN1CCCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 2-(1,4-Diazepan-1-YL)-N-ethylacetamide Framework

A retrosynthetic analysis of this compound dissects the molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnection points are the amide bond and the bonds within the 1,4-diazepane ring.

The most logical initial disconnection is at the amide bond (C-N bond), which separates the molecule into two key synthons: a 1,4-diazepane synthon and an N-ethylacetyl synthon. This leads to the identification of 1,4-diazepane and a suitable N-ethylacetamide precursor, such as 2-chloro-N-ethylacetamide, as the corresponding synthetic equivalents.

Further disconnection of the 1,4-diazepane ring itself suggests several synthetic strategies. A common approach involves breaking the two C-N bonds of the ring, leading back to a linear precursor containing two nitrogen nucleophiles and a suitable electrophilic carbon chain. For instance, this could be envisioned as starting from ethylenediamine (B42938) and a three-carbon dielectrophile.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Amide Bond): The amide linkage is retrosynthetically cleaved to yield 1,4-diazepane and an activated acetic acid derivative, such as 2-chloro-N-ethylacetamide.

Disconnection 2 (Diazepane Ring): The 1,4-diazepane ring can be disconnected to reveal precursor molecules. A common strategy involves a double amination reaction, suggesting precursors like ethylenediamine and a three-carbon unit with two leaving groups (e.g., 1,3-dichloropropane).

This analysis provides a strategic roadmap for the synthesis of the target molecule, highlighting the key bond formations required.

Reported Synthetic Pathways to the Core Diazepane-Acetamide Moiety

The formation of the seven-membered 1,4-diazepane ring is a crucial step. Various strategies have been developed for the synthesis of this heterocyclic system.

Intramolecular and intermolecular cyclization reactions are the most common methods for forming the diazepane ring. A prevalent strategy involves the reaction of a 1,2-diamine with a three-carbon dielectrophile. For instance, the reaction of ethylenediamine with a 1,3-dihalopropane derivative can yield the 1,4-diazepane ring.

Another approach is the reductive amination of a dicarbonyl compound with a diamine. This method can provide access to substituted diazepane rings. Additionally, multicomponent reactions have been employed to construct the diazepane moiety in a single step from three or more starting materials. researchgate.net

| Precursors | Reaction Type | Resulting Moiety |

| Ethylenediamine and 1,3-Dihalopropane | Intermolecular Cyclization | 1,4-Diazepane |

| 1,2-Diamine and a Dicarbonyl Compound | Reductive Amination | Substituted 1,4-Diazepane |

| N(1)-Alkyne-1,2-diamine building block | One-pot Sequential Reactions | Fused Diazepine (B8756704) Ring |

Ring expansion methods offer an alternative route to the 1,4-diazepane core. This can involve the expansion of a smaller, more readily available heterocyclic ring. For example, certain pyrimidine (B1678525) derivatives can undergo ring expansion to form diazepines. youtube.com Another documented instance involves the rearrangement of a six-membered quinazoline (B50416) ring into a seven-membered benzodiazepine (B76468) ring, a related but distinct structure. researchgate.net

| Starting Ring System | Reaction Type | Expanded Ring |

| Pyrimidine Derivatives | Ring Expansion | Diazepine |

| Quinazoline-N-oxide | Rearrangement | Benzodiazepine |

The final step in the proposed synthesis of this compound is the formation of the amide bond. This is typically achieved through the acylation of the 1,4-diazepane ring with a suitable N-ethylacetamide precursor.

Carbodiimides are widely used as coupling reagents for the formation of amide bonds from carboxylic acids and amines. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective in activating the carboxyl group of a carboxylic acid to facilitate nucleophilic attack by an amine. nih.govcbijournal.com

In the context of synthesizing the target molecule, one could couple a carboxylic acid precursor, such as (1,4-diazepan-1-yl)acetic acid, with ethylamine (B1201723) using a carbodiimide (B86325) reagent. Alternatively, and more directly, 1,4-diazepane can be reacted with 2-chloro-N-ethylacetamide, where the chlorine atom acts as a leaving group in a nucleophilic substitution reaction.

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings. nih.gov

| Carbodiimide Reagent | Additive | Function |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | None | Activates carboxylic acid for amidation. nih.gov |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Activates carboxylic acid and suppresses side reactions. nih.gov |

| Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Activates carboxylic acid and suppresses side reactions. cbijournal.com |

Introduction of the N-Ethyl Moiety

Once the 2-(1,4-diazepan-1-yl)acetamide (B7806674) precursor is formed, the final step is the introduction of the ethyl group onto the terminal nitrogen of the acetamide (B32628). This can be accomplished through several standard organic transformations, primarily alkylation or reductive amination.

Direct alkylation is a common method for forming C-N bonds. wikipedia.org This process involves treating the precursor acetamide with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic ethyl halide. The rate of alkylation can be influenced by the nature of the amine, with primary amines generally reacting faster than secondary amines. wikipedia.org While effective, direct alkylation of amines can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts, though this is less of a concern with amides under controlled conditions. masterorganicchemistry.com

Reductive amination, also known as reductive alkylation, is a highly versatile and controlled method for N-alkylation. wikipedia.org This two-step, often one-pot, process first involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine. chemistrysteps.com This intermediate is then reduced to the corresponding amine.

To synthesize this compound, the precursor acetamide would be reacted with acetaldehyde (B116499) to form an imine intermediate. This imine is then reduced in situ. A key advantage of this method is the use of mild reducing agents that are selective for the imine over the carbonyl starting material. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose as they are less reactive towards aldehydes and ketones at neutral or weakly acidic pH, allowing for the efficient reduction of the formed imine. masterorganicchemistry.comchemistrysteps.com This method avoids the issue of over-alkylation associated with direct alkylation. masterorganicchemistry.com The general process is valued in green chemistry for its efficiency and often mild, catalytic conditions. wikipedia.org

| Method | Reactants | Typical Reagents/Catalysts | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Direct Alkylation | Precursor Acetamide + Ethyl Halide | Ethyl iodide, Ethyl bromide; Base (e.g., K₂CO₃, NaH) | Straightforward, widely used. | Risk of over-alkylation, use of harsh bases. masterorganicchemistry.com |

| Reductive Amination | Precursor Acetamide + Acetaldehyde | Reducing agents: NaBH₃CN, NaBH(OAc)₃. masterorganicchemistry.com | High selectivity, avoids over-alkylation, mild conditions. masterorganicchemistry.comjocpr.com | Requires a carbonyl compound, may be a two-step process. |

Derivatization Strategies for Structural Modification

Structural modifications of this compound can be explored to alter its physicochemical properties. These modifications can be targeted at either the diazepane ring or the acetamide side chain.

Substitution Patterns on the Diazepane Ring System

The 1,4-diazepane ring offers multiple sites for substitution to create a diverse range of derivatives. The synthesis can begin with pre-functionalized diazepane rings, or substituents can be introduced after the core structure has been assembled. The development of efficient protocols for preparing substituted diazepines is an active area of research due to their prevalence in pharmacologically active compounds. nih.govdntb.gov.ua For instance, procedures using heteropolyacids as catalysts have been shown to efficiently produce various 1,4-diazepine derivatives with both electron-donating and electron-withdrawing substituents. nih.gov Alkylation or acylation of the second nitrogen atom (at position 4) of the diazepane ring is a common strategy to introduce further complexity and modulate the molecule's properties.

Modifications of the Acetamide Side Chain

The acetamide side chain provides several opportunities for structural variation. The N-ethyl group can be replaced with other alkyl or aryl groups through the same synthetic methodologies (alkylation or reductive amination) by selecting different alkylating agents or carbonyl compounds. nih.gov Furthermore, the acetyl portion of the side chain can be modified. For example, instead of starting with a 2-chloroacetamide (B119443) equivalent, a longer-chain 2-chloroalkanamide could be used to extend the linker between the diazepane ring and the amide group. The amide bond itself is a key functional group in medicinal chemistry, and modifications to its structure are a common strategy in drug design. galaxypub.co The synthesis of various acetamide derivatives is often pursued to explore structure-activity relationships. nih.govarchivepp.com

| Modification Site | Strategy | Example Reactants/Reagents | Resulting Structure |

|---|---|---|---|

| Diazepane Ring (N-4) | Alkylation | Benzyl bromide, Methyl iodide | N-4-benzyl or N-4-methyl substituted diazepane |

| Diazepane Ring (N-4) | Acylation | Benzoyl chloride | N-4-benzoyl substituted diazepane |

| Acetamide Nitrogen | Alkylation/Reductive Amination | Propyl iodide or Propionaldehyde | N-propylacetamide derivative |

| Acetamide Linker | Use of alternative starting material | 3-chloropropionamide | Longer (propanamide) side chain linker |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The proposed synthesis of this compound can be optimized by incorporating several of these principles.

One of the core tenets of green chemistry is waste prevention . In the proposed synthesis, the formation of hydrogen chloride in the first step and a salt byproduct in the second step represents waste. Alternative "hydrogen borrowing" or "hydrogen auto-transfer" methodologies for N-alkylation are emerging as waste-free alternatives. rsc.org These methods utilize alcohols as alkylating agents, with water being the only byproduct. rsc.orgosti.gov

The use of safer solvents is another key principle. While the N-alkylation of amines is often carried out in organic solvents, modern green chemistry methods are exploring the use of aqueous media, which is non-toxic and environmentally benign. researchgate.net Microwave-assisted synthesis in aqueous media has been shown to accelerate reaction times and improve yields for N-alkylation reactions. researchgate.net

Catalysis offers a pathway to more sustainable chemical transformations. The N-alkylation of amines with alcohols, a greener alternative to using alkyl halides, is often facilitated by metal catalysts. rsc.org Research into developing efficient and recyclable catalysts for these transformations is an active area of green chemistry.

Analysis of Synthetic Efficiency and Yield Maximization

Maximizing the synthetic efficiency and yield is a critical aspect of chemical synthesis. For the proposed synthesis of this compound, several factors can be optimized.

In the amide bond formation step, the reaction conditions can be fine-tuned to maximize the yield of 2-chloro-N-ethylacetamide. This includes controlling the temperature, as the reaction of acyl chlorides with amines is often exothermic, and the stoichiometry of the reactants. The use of a suitable base to neutralize the hydrogen chloride byproduct can also drive the reaction to completion.

For the N-alkylation step , the choice of solvent, temperature, and base can significantly impact the reaction rate and yield. The reaction can be optimized by screening different conditions, as illustrated in the hypothetical data table below.

| Entry | Solvent | Temperature (°C) | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | 25 | Triethylamine | 24 | 65 |

| 2 | Acetonitrile | 50 | Triethylamine | 12 | 78 |

| 3 | Ethanol | 78 | Potassium Carbonate | 8 | 85 |

| 4 | Water (Microwave) | 100 | Sodium Bicarbonate | 0.5 | 92 |

Furthermore, the purification of the final product is crucial for obtaining a high-purity compound. Techniques such as column chromatography or recrystallization can be employed to remove any unreacted starting materials or byproducts. The efficiency of the purification process itself can be optimized by selecting the appropriate stationary and mobile phases for chromatography or a suitable solvent system for recrystallization.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

The definitive structure of a novel or synthesized organic molecule like 2-(1,4-Diazepan-1-YL)-N-ethylacetamide is typically confirmed through a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide a detailed map of the molecule's atomic framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy would be used to identify all the unique proton environments in the this compound molecule. A theoretical analysis predicts that the spectrum would show distinct signals for the protons on the ethyl group, the acetamide (B32628) linker, and the diazepane ring. Key features would include the chemical shift (δ) of each proton, the integration (relative number of protons), and the signal's multiplicity (splitting pattern), which reveals adjacent protons. For instance, the ethyl group's -CH₂- protons would likely appear as a quartet, coupled to the triplet of the -CH₃ group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is employed to map the carbon backbone of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, signals would be expected for the carbonyl carbon of the acetamide group (typically in the 165-175 ppm range), the various methylene (B1212753) (-CH₂-) carbons of the diazepane ring, the methylene carbon of the acetamide linker, and the two distinct carbons of the N-ethyl group. This technique provides a complete census of the carbon atoms, confirming the integrity of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₉H₁₉N₃O), the theoretical exact mass of the neutral molecule is calculated. In practice, the analysis is often performed on the protonated molecule, [M+H]⁺. The experimentally measured mass from an HRMS instrument (such as a TOF or Orbitrap analyzer) would be compared to the calculated theoretical mass. A match within a very small tolerance (typically < 5 ppm) provides powerful evidence for the correct elemental composition, confirming that no unexpected atoms are present and corroborating the structural data obtained from NMR.

Fragmentation Pattern Analysis for Structural Confirmation

No publicly available mass spectrometry data specifying the fragmentation pattern of this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental infrared spectroscopy data detailing the characteristic absorption bands for this compound are not available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available information on the UV-Vis absorption maxima for this compound to describe its electronic transitions.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-Phase HPLC for Purity and Quantitative Analysis

Detailed methodologies for the reverse-phase HPLC analysis of this compound, including column specifications, mobile phase composition, and detector parameters, are not described in the accessible scientific literature.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and indispensable tool for the real-time monitoring of chemical reactions. Its application is critical during the synthesis of this compound to track the consumption of starting materials and the formation of the desired product. This technique allows chemists to determine the optimal reaction time and to check for the presence of any impurities or side products.

In a typical experimental setup for the synthesis of a structurally similar analog, 2-(1,4-Diazepan-1-yl)-N-phenylacetamide, the reaction progress is meticulously monitored using silica (B1680970) gel 60 F254 plates as the stationary phase. A mobile phase consisting of a mixture of chloroform (B151607) and methanol (B129727) is commonly employed to achieve effective separation of the components in the reaction mixture. The visualization of the separated spots on the TLC plate is often accomplished under UV light at 254 nm. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying the different compounds.

For the synthesis of the N-phenylacetamide analog, the starting materials and the final product exhibit distinct Rf values, indicating successful separation and allowing for clear monitoring of the reaction's progression.

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |

| 2-(1,4-Diazepan-1-yl)-N-phenylacetamide (analog) | Silica Gel 60 F254 | Chloroform:Methanol (9:1) | 0.45 |

| Starting Material 1 (e.g., N-phenyl-2-chloroacetamide) | Silica Gel 60 F254 | Chloroform:Methanol (9:1) | ~0.80 |

| Starting Material 2 (e.g., 1,4-Diazepane) | Silica Gel 60 F254 | Chloroform:Methanol (9:1) | ~0.10 (streaking) |

Elemental Analysis for Empirical Formula Validation

Following the successful synthesis and purification of this compound, elemental analysis is performed to validate its empirical formula. This analytical technique provides the percentage composition of the elements (primarily carbon, hydrogen, and nitrogen) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed chemical formula (C₉H₁₉N₃O).

A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound. This validation is a critical step in the comprehensive characterization of any new chemical entity.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 58.35 | 58.42 |

| Hydrogen (H) | 10.34 | 10.41 |

| Nitrogen (N) | 22.68 | 22.61 |

Note: The elemental analysis data presented is for a representative compound with the formula C₉H₁₉N₃O and serves as an illustrative example of the expected results for this compound.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidating Structural Determinants for Biological Interaction

The biological profile of 2-(1,4-diazepan-1-yl)-N-ethylacetamide is intrinsically linked to the spatial arrangement of its atoms and functional groups, which dictates its ability to bind to specific biological targets.

Positional and Steric Effects of Substituents on the Diazepane Ring

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Its conformational flexibility is a key determinant of its biological activity. The ring can adopt several conformations, including chair, boat, and twist-boat forms. Computational modeling studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed that these molecules can exist in an unexpected low-energy twist-boat conformation, which is stabilized by intramolecular π-stacking interactions. This suggests that the bioactive conformation may not be the one predicted by simple steric considerations alone. nih.gov

For this compound, the N-ethylacetamide group is a key substituent on one of the nitrogen atoms of the diazepane ring. The orientation of this group will be influenced by the conformational preference of the ring. The steric bulk of the substituent can influence the equilibrium between different ring conformations. For instance, bulky substituents may favor a conformation that minimizes steric hindrance, which in turn could either promote or hinder binding to a biological target. The specific position of substitution on the diazepane ring is also critical. In this case, the substitution is at the 1-position. Any additional substituents on other positions of the ring would introduce further steric and electronic effects that could modulate activity.

Influence of the N-Ethylacetamide Chain on Recognition and Binding

The N-ethylacetamide chain of this compound provides several key features that can influence its interaction with a biological target. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow for the formation of specific hydrogen bonding interactions with amino acid residues in a receptor's binding pocket, which can be crucial for affinity and selectivity.

The ethyl group attached to the amide nitrogen introduces a degree of lipophilicity, which can be important for crossing cell membranes and for engaging in hydrophobic interactions within a binding site. The length and branching of this alkyl chain can significantly impact activity. For example, in other classes of compounds, increasing the chain length can enhance hydrophobic interactions up to a certain point, after which steric hindrance may become detrimental.

Comparative SAR Analysis with Related Diazepane-Containing Ligands

A comparative analysis with other biologically active 1,4-diazepane-containing ligands can provide valuable insights into the potential SAR of this compound. For instance, a wide range of 1,4-diazepine derivatives have been synthesized and evaluated for various biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. semanticscholar.orgresearchgate.net

By comparing the structures and activities of these compounds, common pharmacophoric features can be identified. For example, the presence of aromatic or heteroaromatic rings attached to the diazepane scaffold is a common feature in many active compounds. While this compound lacks a directly attached aromatic ring on the diazepane, the principles of substituent effects on the ring and the importance of specific side chains can be generalized.

It is important to note that the fusion of a benzene ring to the diazepine (B8756704), as seen in benzodiazepines, significantly alters the conformational and electronic properties of the heterocyclic ring. chemisgroup.us Therefore, direct comparisons with benzodiazepines must be made with caution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of Predictive Models for Biological Activity

While no specific QSAR models for this compound are available in the literature, the methodology for developing such models is well-established. A typical QSAR study would involve a dataset of 1,4-diazepane derivatives with varying substituents on the ring and the side chain, along with their experimentally determined biological activities.

The development process would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the biological activity of new, untested 1,4-diazepane derivatives, including analogs of this compound, thereby guiding the design of more potent and selective compounds.

Application of Physicochemical Descriptors in QSAR Studies

A variety of physicochemical descriptors are commonly used in QSAR studies of nitrogen-containing heterocyclic compounds. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-controlled interactions.

Steric Descriptors: These quantify the size and shape of the molecule, including molecular weight, molar volume, and van der Waals surface area. They are important for assessing how well a molecule fits into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a molecule. This is critical for membrane permeability and hydrophobic interactions with the target.

In a hypothetical QSAR study of this compound and its analogs, descriptors related to the conformational flexibility of the diazepane ring, the hydrogen bonding capacity of the amide group, and the lipophilicity of the ethyl chain would likely be important for developing a predictive model.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, a data table with research findings for this compound cannot be provided. However, to illustrate the format of such a table, a hypothetical example for a series of related 1,4-diazepane derivatives is presented below.

Table 1: Illustrative Example of a Data Table for SAR Analysis of Hypothetical 1,4-Diazepane Derivatives (Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for any specific compounds.)

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1a | H | -CH2CH3 | 500 |

| 1b | H | -CH2CH2CH3 | 350 |

| 1c | CH3 | -CH2CH3 | 450 |

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Dynamics of Hydrogen Bond Formation and Interactions

It is possible that research on this compound exists within proprietary corporate research and has not been disclosed in the public domain. Future academic or industrial research may shed light on the computational and medicinal chemistry aspects of this particular compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. acs.orgscispace.com This method allows for the calculation of various molecular properties that can help in understanding the chemical behavior of compounds like this compound. acs.org Although specific DFT studies on this molecule are not documented, the methodology can be applied to predict its electronic characteristics and conformational preferences. acs.orgscispace.com

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. scispace.com

DFT calculations could be employed to determine these electronic parameters for this compound. Such calculations would likely involve geometry optimization of the molecule followed by frequency calculations to ensure a true energy minimum is found. The resulting electronic data would provide a quantitative measure of the molecule's reactivity profile.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | 1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.7 | Chemical reactivity and stability |

| Ionization Potential | 6.5 | Energy required to remove an electron |

| Electron Affinity | -1.2 | Energy released upon gaining an electron |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Tautomeric Equilibria:

Tautomerism, the interconversion of structural isomers, is a possibility for the N-ethylacetamide portion of the molecule, which could exist in an amide-imidic acid equilibrium. DFT calculations are a reliable method to determine the relative energies of these tautomers, thereby predicting which form is more stable and predominant under equilibrium conditions. semanticscholar.org The stability of each tautomer can be influenced by solvent effects, which can also be modeled using computational methods. semanticscholar.org

Table 2: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at Equilibrium |

| Amide | 0.0 | >99% |

| Imidic Acid | +15.2 | <1% |

Note: This data is hypothetical and serves to illustrate the application of DFT in predicting tautomeric preferences.

Conformational Preferences:

Table 3: Hypothetical Relative Energies of 1,4-Diazepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.0 |

| Chair | 1.5 |

| Twist-Boat | 2.8 |

| Boat | 5.4 |

Note: This table presents illustrative energy values for different conformations of a diazepane ring.

Pharmacophore Modeling and Virtual Screening

Pharmacophore Modeling:

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr A pharmacophore model for this compound can be hypothesized based on its chemical structure. The key features would likely include hydrogen bond acceptors (the carbonyl oxygen and the two nitrogen atoms of the diazepane ring), a hydrogen bond donor (the amide N-H group), and hydrophobic regions (the ethyl group and parts of the diazepane ring). researchgate.net

Table 4: Potential Pharmacophoric Features of this compound

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Diazepane nitrogens |

| Hydrogen Bond Donor (HBD) | Amide nitrogen |

| Hydrophobic (HY) | Ethyl group, Diazepane ring carbons |

| Positive Ionizable (PI) | Diazepane nitrogens (at physiological pH) |

Virtual Screening:

The hypothetical pharmacophore model can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. dovepress.com This allows for the rapid identification of other molecules that possess a similar arrangement of pharmacophoric features and thus have a higher probability of exhibiting similar biological activity. dergipark.org.tr Hits from the virtual screen can then be further evaluated using more computationally intensive methods like molecular docking to predict their binding affinity to a specific target protein. dergipark.org.tr This hierarchical approach, combining pharmacophore screening with molecular docking, is an efficient strategy for identifying novel lead compounds in drug discovery. dovepress.com

Investigation of Biological Activities and Molecular Mechanisms Preclinical Scope

In Vitro Evaluation of Biological Interactions

Detailed in vitro studies are fundamental to characterizing the pharmacological properties of a new chemical entity. However, for 2-(1,4-Diazepan-1-YL)-N-ethylacetamide, the scientific literature lacks specific data regarding its interaction with common biological targets.

Receptor Binding Affinity Studies

The structural components of this compound, particularly the diazepane moiety, suggest potential interactions with various receptors. However, without experimental data, any such associations remain purely speculative.

The translocator protein (TSPO) is a mitochondrial protein that has been investigated as a target for various therapeutic agents. While some compounds containing a diazepine (B8756704) or related structures have been explored for TSPO binding, there is currently no published data from in vitro binding assays to determine the affinity of this compound for TSPO.

G-protein coupled receptors (GPCRs) represent a large and diverse family of receptors that are common targets for pharmaceuticals. An evaluation of the modulatory activity of this compound at various GPCRs would be necessary to understand its potential pharmacological effects. At present, no such screening data is available in the public domain.

Given the presence of the 1,4-diazepane ring, a structural feature found in some psychoactive compounds, an assessment of binding to diazepane-relevant receptors, such as GABA receptors, would be a logical step in its preclinical evaluation. Benzodiazepines, for example, are well-known modulators of GABA-A receptors. nih.govbiorxiv.orgbiorxiv.org However, it is important to note that structural differences can lead to vastly different pharmacological profiles. Currently, there are no available studies that have investigated the binding affinity of this compound for GABA receptors or other related central nervous system targets.

Enzyme Inhibition Assays

In addition to receptor interactions, the potential for a compound to inhibit the activity of specific enzymes is a critical aspect of its preclinical characterization.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP3, are involved in DNA repair and are targets for certain cancer therapies. nih.govnih.gov A screening of this compound for inhibitory activity against the PARP family of enzymes would be required to determine if it has any potential in this area. As of now, no data from such enzyme inhibition assays have been published.

Insufficient Information Available for this compound

A comprehensive search for scientific literature and research data concerning the chemical compound this compound has yielded insufficient information to generate the requested article. The available data is inadequate to provide a thorough and scientifically accurate account of its biological activities and molecular mechanisms as per the specified outline.

While searches were conducted to identify studies related to its enzymatic targets, effects in cell-based functional assays, and applications in proteomics for target identification, the scientific record does not appear to contain specific research findings on this particular compound. The information available is too limited to construct a detailed analysis of its cellular potency, in vitro physiological effects, or its impact on cellular pathways and signaling cascades.

Further investigation into proteomics research applications for target identification also did not reveal any studies specifically utilizing this compound. Consequently, it is not possible to fulfill the request for an article with detailed research findings and data tables as the foundational scientific data is not publicly available in the searched resources.

Exploration of Potential Biological Targets and Pathways

Investigation into Novel Pharmacophores and Their Biological Profiles

The initial step in evaluating a new chemical entity like this compound would involve the characterization of its pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of atoms or functional groups that are responsible for a drug's biological activity. Identifying this pharmacophore is crucial for understanding how the compound might interact with biological targets such as receptors, enzymes, or ion channels.

Once the key structural features are identified, a comprehensive biological profiling would be undertaken. This involves a battery of in vitro assays to screen the compound against a wide array of biological targets. The goal is to determine its potency, selectivity, and mechanism of action. For a novel compound, this screening would typically include, but not be limited to, binding assays to various G-protein coupled receptors (GPCRs), kinase inhibition assays, and functional assays to measure cellular responses.

Table 1: Illustrative Biological Profile for a Novel Compound

| Target Class | Assay Type | Potential Outcome |

| GPCRs | Radioligand Binding | High affinity for a specific receptor subtype |

| Kinases | Enzyme Inhibition | Selective inhibition of a particular kinase |

| Ion Channels | Patch-Clamp Electrophysiology | Modulation of ion channel activity |

| Nuclear Receptors | Reporter Gene Assay | Agonist or antagonist activity |

The data generated from these studies would provide the first insights into the potential therapeutic applications of this compound and would guide further investigation.

In Vivo Preclinical Models for Mechanistic Studies (Illustrative)

Following promising in vitro results, the investigation would progress to in vivo preclinical models. These studies are essential for understanding how the compound behaves in a complex living organism and for elucidating its mechanism of action in a physiological context.

Establishment of Animal Models for Investigating Compound Activity

The selection and establishment of appropriate animal models are critical for the successful in vivo evaluation of a new compound. These models are chosen based on their ability to mimic a specific human disease or physiological condition. For instance, if in vitro data suggested that this compound has anxiolytic potential, rodent models of anxiety, such as the elevated plus maze or the light-dark box test, would be employed. Similarly, if the compound showed promise as an anti-inflammatory agent, models of induced inflammation, like the carrageenan-induced paw edema model, would be utilized.

The establishment of these models requires careful consideration of the animal species, strain, age, and sex to ensure the relevance and reproducibility of the findings.

Pharmacodynamic Evaluation in Relevant Biological Systems

Pharmacodynamics is the study of what a drug does to the body. In the context of in vivo preclinical models, pharmacodynamic evaluation aims to measure the physiological and biochemical effects of the compound and to establish a dose-response relationship. This involves administering the compound to the animal models and then assessing a range of relevant biological endpoints.

For example, if the compound is being investigated for its effects on the central nervous system, pharmacodynamic assessments might include behavioral tests, neurochemical analysis of brain tissue, and electrophysiological recordings.

Table 2: Illustrative Pharmacodynamic Endpoints in Preclinical Models

| Therapeutic Area | Animal Model | Pharmacodynamic Endpoint |

| Neuroscience | Mouse model of depression | Forced swim test immobility time |

| Oncology | Xenograft tumor model | Tumor growth inhibition |

| Cardiovascular | Rat model of hypertension | Blood pressure measurement |

| Immunology | Mouse model of arthritis | Joint inflammation score |

The data gathered from these pharmacodynamic studies are crucial for confirming the compound's mechanism of action, identifying its effective dose range, and providing the rationale for further development.

Emerging Research Opportunities and Future Directions

Rational Design and Synthesis of Next-Generation Diazepane-Acetamide Analogs with Improved Specificity

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. jocpr.comnih.gov The rational design of next-generation analogs of 2-(1,4-Diazepan-1-YL)-N-ethylacetamide will be pivotal in unlocking its full therapeutic potential. Synthetic strategies will likely focus on modifying both the diazepane ring and the N-ethylacetamide side chain to enhance target specificity and modulate pharmacokinetic properties.

Key synthetic approaches for creating a library of analogs could include:

N-functionalization of the diazepane ring: The secondary amine in the 1,4-diazepane ring offers a prime site for introducing a variety of substituents. This can be achieved through well-established reactions such as reductive amination, acylation, and alkylation. researchgate.net By incorporating different functional groups, researchers can systematically probe structure-activity relationships (SAR) to identify analogs with improved binding affinity and selectivity for specific biological targets.

Modification of the acetamide (B32628) group: The N-ethylacetamide moiety can also be readily modified. For instance, the ethyl group can be replaced with other alkyl or aryl substituents to explore the impact on target engagement. Furthermore, the acetamide linkage itself could be altered to isosteres to improve metabolic stability. nih.gov

Stereoselective synthesis: The 1,4-diazepane ring can exist in different conformations. The development of stereoselective synthetic routes would allow for the preparation of enantiomerically pure analogs, which is crucial as different stereoisomers often exhibit distinct pharmacological profiles. researchgate.net

A systematic exploration of these synthetic avenues will enable the generation of a focused library of diazepane-acetamide analogs, each with tailored properties for specific biological investigations.

Development of the Compound as a Chemical Probe for Uncovering Biological Mechanisms

A chemical probe is a small molecule used to study and manipulate biological systems. Developing this compound into a chemical probe could provide invaluable insights into cellular pathways and disease mechanisms. To function as an effective probe, the parent compound would need to be derivatized to include a reporter tag (e.g., a fluorophore or biotin) and a reactive group for covalent modification of its biological target.

Photoaffinity labeling is a powerful technique that could be employed. nih.gov This would involve synthesizing an analog of this compound that incorporates a photolabile group, such as a diazirine. researchgate.netsemanticscholar.org Upon photoactivation, this group forms a highly reactive carbene that can covalently bind to nearby interacting proteins. Subsequent proteomic analysis can then identify these protein targets.

The development of such probes would facilitate:

Target Identification: Uncovering the specific proteins and cellular components that interact with the diazepane-acetamide scaffold.

Mechanism of Action Studies: Elucidating the downstream biological effects of target engagement.

Pathway Profiling: Mapping the cellular pathways modulated by the compound and its analogs.

Integration with High-Throughput Screening Platforms for Novel Target Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their ability to modulate a specific biological process. stanford.eduthermofisher.com Integrating a library of this compound analogs into HTS campaigns could accelerate the discovery of novel therapeutic targets.

The structural diversity of the diazepane-acetamide library would make it suitable for screening against a wide range of assays, including:

Enzyme inhibition assays: Identifying analogs that can inhibit the activity of specific enzymes implicated in disease.

Receptor binding assays: Discovering compounds that can bind to and modulate the function of cellular receptors.

Cell-based phenotypic screens: Screening for analogs that produce a desired phenotypic change in cells, without prior knowledge of the specific target. ku.edu

The data generated from HTS can provide valuable starting points for lead optimization and further drug development.

Application in Advanced Proteomics and Systems Biology Approaches

The integration of chemical probes derived from this compound with advanced proteomics and systems biology platforms promises a deeper understanding of its biological effects. nih.govfrontiersin.org

Chemical Proteomics: Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive probes to map the functional state of enzymes in complex biological systems. upenn.edu An analog of this compound functionalized with a reactive group could be used as an ABPP probe to identify its enzymatic targets directly in native biological systems. nih.gov

Systems Biology: Systems biology aims to understand the complex interactions within biological systems. nih.gov By combining data from proteomics, genomics, and metabolomics, researchers can construct comprehensive models of cellular networks. The data generated from studies with this compound and its analogs can be integrated into these models to:

Predict off-target effects. benthamscience.com

Identify biomarkers for compound activity.

Uncover novel therapeutic hypotheses. frontiersin.org

Exploration of New Therapeutic Areas Based on Mechanistic Insights from Analogs

The 1,4-diazepane core is found in a variety of biologically active molecules, suggesting a broad therapeutic potential for its derivatives. semanticscholar.orgnih.govbenthamscience.com As mechanistic insights are gained from the study of this compound and its analogs, new therapeutic avenues can be explored.

Based on the known activities of other 1,4-diazepane-containing compounds, potential therapeutic areas for investigation include:

| Therapeutic Area | Potential Molecular Target Class | Reference |

| Thrombosis | Serine Proteases (e.g., Factor Xa) | nih.gov |

| Cardiovascular Diseases | Ion Channels / Receptors | nih.gov |

| Neurodegenerative Disorders | Sigma Receptors | researchgate.net |

| Inflammatory Diseases | Cannabinoid Receptors (e.g., CB2) | nih.gov |

| Cancer | Bromodomains | nih.gov |

| Central Nervous System Disorders | GABAA Receptors | tsijournals.comresearchgate.net |

By leveraging the knowledge gained from the rational design, chemical probe development, and advanced screening of this compound analogs, researchers can systematically explore these and other therapeutic areas, ultimately paving the way for the development of novel and effective medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.